N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine
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Overview
Description
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE is an organic compound characterized by the presence of a biphenyl group and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-aminobiphenyl under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenyl mesylate
- 5-Bromo-2-methoxyphenyl benzenesulfonate
- 5-Bromo-2-(methoxymethoxy)-1,1’-biphenyl
Uniqueness
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16BrNO |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C20H16BrNO/c1-23-20-12-9-18(21)13-17(20)14-22-19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
HHTMKVVJEPNXTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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